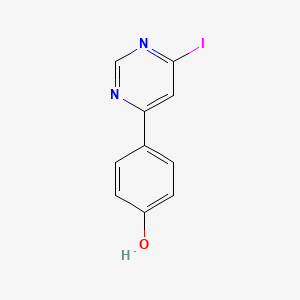

4-(6-Iodopyrimidin-4-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7IN2O |

|---|---|

Molecular Weight |

298.083 |

IUPAC Name |

4-(6-iodo-1H-pyrimidin-4-ylidene)cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C10H7IN2O/c11-10-5-9(12-6-13-10)7-1-3-8(14)4-2-7/h1-6H,(H,12,13) |

InChI Key |

XBJGONJJDOKDCB-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C=CC1=C2C=C(NC=N2)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 6 Iodopyrimidin 4 Yl Phenol and Analogs

Direct Functionalization Strategies

Direct functionalization offers a straightforward approach to introduce key functional groups onto the pyrimidine (B1678525) and phenol (B47542) rings. These methods often involve regioselective reactions to ensure the desired substitution pattern.

Regioselective Iodination of Pyrimidine Rings

The introduction of an iodine atom at a specific position on the pyrimidine ring is a crucial step in the synthesis of 4-(6-Iodopyrimidin-4-yl)phenol. Regioselective iodination ensures that the iodine is placed at the desired C6 position, which is essential for subsequent cross-coupling reactions. Various methods have been developed for the iodination of pyrimidine derivatives. heteroletters.orgrsc.org

One common approach involves the use of iodine in the presence of an oxidizing agent. For instance, a combination of molecular iodine (I₂) and sodium nitrite (B80452) (NaNO₂) has been shown to be an effective and environmentally friendly reagent for the C-5 iodination of pyrimidine bases and nucleosides at room temperature. heteroletters.org While this method targets the C-5 position, similar principles can be adapted for the C-6 position depending on the existing substituents on the pyrimidine ring. The reaction is typically carried out in a suitable solvent like acetonitrile. heteroletters.org

Another strategy employs hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in the presence of a halide source like potassium iodide (KI). nih.gov This method has been successfully used for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines in water, highlighting its potential for clean and efficient halogenation under mild conditions. nih.gov The choice of oxidant and reaction conditions is critical to control the regioselectivity of the iodination. nih.gov

A radical-based direct C-H iodination protocol has also been developed for various heteroaromatic compounds, including pyrimidines. rsc.orgresearchgate.net This method can lead to C3 and C5 iodination in pyridones and pyridines, and C5 iodination in dimethyl uracil. rsc.org The specific regioselectivity is influenced by the electronic and steric properties of the pyrimidine substrate.

Table 1: Reagents for Regioselective Iodination of Pyrimidines

| Reagent System | Position of Iodination | Key Features | Reference |

| I₂ / NaNO₂ | C-5 | Eco-friendly, room temperature, high yield | heteroletters.org |

| KI / PIDA | C-3 (on pyrazolo[1,5-a]pyrimidines) | Mild, aqueous conditions, efficient | nih.gov |

| Radical-based C-H iodination | C-3, C-5 | Direct functionalization of C-H bonds | rsc.orgresearchgate.net |

Electrophilic Aromatic Substitution Reactions on Phenolic Substrates

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings like phenol. libretexts.orgresearchgate.netresearchgate.net The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions. When synthesizing derivatives of this compound, electrophilic substitution on the phenolic moiety can be used to introduce additional functional groups.

For example, the Kolbe-Schmidt reaction allows for the carboxylation of phenolate (B1203915) ions using carbon dioxide as a weak electrophile. libretexts.org This reaction typically favors ortho-substitution. libretexts.org Other electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can also be employed to modify the phenolic ring. libretexts.orgresearchgate.net The choice of reaction conditions and reagents is crucial to control the regioselectivity and avoid polysubstitution. The presence of the pyrimidine ring can influence the reactivity and regioselectivity of these substitutions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of complex molecules containing the this compound scaffold. researchgate.net

Palladium-Mediated Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly relevant for modifying the this compound core.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used to create biaryl structures. wikipedia.orggre.ac.uk In the context of this compound, the iodine atom on the pyrimidine ring serves as the halide partner, which can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents. rug.nlnih.gov The reaction typically proceeds with a Pd(0) catalyst, which undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Sonogashira coupling is another palladium-catalyzed reaction that forms a C-C bond, specifically between a terminal alkyne and an aryl or vinyl halide. nih.govnrochemistry.com This reaction is co-catalyzed by a copper(I) salt. nrochemistry.com The C-I bond of this compound is reactive towards Sonogashira coupling, allowing for the introduction of various alkyne-containing groups. researchgate.netrsc.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > OTf > Br > Cl. nrochemistry.com

Table 2: Palladium-Catalyzed C-C Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Key Feature |

| Suzuki-Miyaura | Aryl/vinyl halide + Aryl/vinyl boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Forms biaryl and conjugated systems |

| Sonogashira | Aryl/vinyl halide + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Introduces alkyne functionalities |

Copper-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Ullmann-type Coupling)

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming carbon-heteroatom bonds, particularly C-O and C-N bonds. wikipedia.orgnih.gov The traditional Ullmann reaction often requires harsh conditions, but modern modifications have made it more versatile and applicable under milder conditions. nih.gov

The Ullmann-type ether synthesis involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base to form a diaryl or aryl alkyl ether. wikipedia.orgnih.gov For this compound, the phenolic hydroxyl group can be coupled with various aryl halides, or the C-I bond can be coupled with other alcohols or phenols. Recent developments have seen the use of ligand-free copper-catalyzed systems in environmentally benign solvents. nih.gov

Table 3: Copper-Catalyzed C-O Bond Formation

| Reaction | Coupling Partners | Catalyst System | Key Feature |

| Ullmann-type Ether Synthesis | Aryl halide + Alcohol/Phenol | Cu catalyst, Base | Forms diaryl or aryl alkyl ethers |

Buchwald-Hartwig Amination and Analogous Processes for Nitrogen Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nih.govwuxiapptec.comresearchgate.net This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. The C-I bond of this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles. nih.gov

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. wuxiapptec.com The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. researchgate.net While aryl iodides are generally reactive, they can sometimes present challenges due to the inhibitory effects of the iodide anion on the catalyst. wuxiapptec.com

Table 4: Palladium-Catalyzed C-N Bond Formation

| Reaction | Coupling Partners | Catalyst System | Key Feature |

| Buchwald-Hartwig Amination | Aryl halide + Amine | Pd catalyst, Ligand, Base | Forms aryl amines |

Negishi Coupling and Related Organometallic Approaches

The Negishi cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds. acs.orgnih.gov This reaction typically involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. rsc.orgresearchgate.net Its high functional group tolerance and the relative ease of preparation of the organozinc reagents make it a favored method in complex molecule synthesis. acs.orgnih.gov

In the context of synthesizing pyrimidine derivatives, Negishi coupling has been successfully employed. For instance, the coupling of 2-pyridylzinc chloride with 2-chloro-5-iodopyrimidine (B183918) in the presence of a palladium catalyst, Pd(PPh₃)₄, has been shown to proceed in good yields, demonstrating the feasibility of this approach for creating C-C bonds with pyrimidine rings. chemicalbook.com This methodology has been extended to the synthesis of various amino acid derivatives, where heteroaromatics like pyrimidine are amenable to the reaction conditions. rsc.org

While direct synthesis of this compound using Negishi coupling is not extensively detailed in the provided results, the general applicability of this reaction to pyrimidine systems suggests its potential. A plausible route would involve the reaction of a suitable organozinc derivative of phenol with a di-halogenated pyrimidine, such as 4,6-diiodopyrimidine (B10583) or 4-chloro-6-iodopyrimidine. The choice of catalyst and reaction conditions would be crucial to ensure regioselectivity and high yields. Research into related structures has demonstrated the use of palladium catalysts like Pd(dppf)Cl₂CH₂Cl₂ for coupling reactions involving pyrimidine intermediates. nih.gov

The following table summarizes representative research findings related to Negishi and other organometallic coupling reactions for the synthesis of functionalized pyrimidines.

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-Pyridylzinc chloride, 2-Chloro-5-iodopyrimidine | Pd(PPh₃)₄ | 2-Chloro-5-(2-pyridyl)pyrimidine | 60-70 | chemicalbook.com |

| 5-Iodo-2′-deoxyuridine derivatives, Fluoroalkylzinc bromides | Pd-catalyst | 5-Fluoroalkyl-2′-deoxy pyrimidine nucleosides | Not specified | acs.orgnih.gov |

| Aryl bromides/iodides, Oxazolidine with zinc | Pd or Ni catalyst | Aromatic and heteroaromatic amino acids (including pyrimidine derivatives) | Not specified | rsc.org |

| 4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine, Organozinc reagents | Not specified | Substituted pyrrolo[2,3-d]pyrimidines | High | researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.inbenthamdirect.comnih.gov Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, greener approaches focus on the use of safer solvents (like water), catalysts, microwave-assisted synthesis, and solvent-free conditions to improve efficiency and reduce waste. rasayanjournal.co.injmaterenvironsci.comresearchgate.net

For the synthesis of pyrimidine-containing compounds, several green strategies have been explored:

Use of Greener Solvents: Water has been investigated as a solvent for the synthesis of pyrano[2,3,d]pyrimidine derivatives, demonstrating the potential for replacing volatile organic compounds. jmaterenvironsci.com

Catalysis: The use of catalysts is a cornerstone of green chemistry, often leading to higher yields, shorter reaction times, and reduced byproducts. rasayanjournal.co.in Various catalysts have been employed in pyrimidine synthesis.

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, are highly efficient and align well with green chemistry principles by reducing the number of synthetic steps and purification processes. rasayanjournal.co.injmaterenvironsci.com

While the direct application of these principles to the synthesis of this compound is not explicitly detailed, the broader trends in pyrimidine synthesis suggest that future synthetic routes for this compound will likely incorporate these environmentally benign methodologies.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound, this compound. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reaction time.

In the context of cross-coupling reactions for pyrimidine synthesis, the catalyst system plays a pivotal role. For instance, in Suzuki-Miyaura couplings, a related cross-coupling reaction, the combination of tetrakis(triphenylphosphine)palladium(0) with sodium carbonate in a mixture of ethylene (B1197577) glycol dimethyl ether and water at reflux has been used to prepare chloro-substituted intermediates that are subsequently iodinated to yield 4-iodopyrimidine (B154834) derivatives. rug.nl

The optimization of reaction conditions for the synthesis of related pyrrolopyrimidines has shown that adjusting the temperature can be critical. scholaris.ca For acid-catalyzed amination reactions on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an in-depth study led to an optimized, sustainable procedure using water as the solvent. ntnu.no

The following table outlines strategies for optimizing reaction conditions in the synthesis of related pyrimidine and phenol compounds.

| Reaction Type | Key Optimization Parameters | Outcome | Reference |

| Suzuki-Miyaura Coupling | Catalyst: Pd(PPh₃)₄, Base: Na₂CO₃, Solvent: DME/H₂O, Temp: 92 °C | Formation of chloro-substituted phenylpyrimidine intermediates | rug.nl |

| Buchwald-Hartwig Cross-Coupling | Leaving group: OTf | Efficient N-arylation with yields of 72-97% | nih.gov |

| Nickel-Catalyzed Phenol Synthesis | Ligand choice, N₂O pressure | Mild reaction conditions (room temperature, 1.5–2 bar N₂O) for converting aryl halides to phenols | nih.gov |

| Acid-Catalyzed Amination | Solvent: H₂O, Catalyst: HCl | Improved sustainability and high yields (56-94%) for the synthesis of N-arylpyrrolopyrimidines | ntnu.no |

Elucidation of Reaction Mechanisms and Pathways

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

The pyrimidine (B1678525) ring in 4-(6-Iodopyrimidin-4-yl)phenol is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction for introducing the phenolic group onto the pyrimidine core or for further functionalization by replacing the iodine atom.

The SNAr mechanism is a two-step process:

Addition of a Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, a halogen). This attack is facilitated by the presence of electron-withdrawing nitrogen atoms in the pyrimidine ring, which can stabilize the resulting negative charge. This step leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized over the aromatic system and onto the nitrogen atoms. masterorganicchemistry.comwikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., iodide). The rate of this step depends on the nature of the leaving group, with halogens being effective leaving groups. wikipedia.org

The reactivity of halogenated pyrimidines in SNAr reactions is significantly influenced by the position of the halogen and the presence of other substituents on the ring. rsc.org Electron-withdrawing groups enhance the electrophilicity of the ring and stabilize the Meisenheimer intermediate, thereby accelerating the reaction. masterorganicchemistry.com Pyridines and other heteroarenes are particularly reactive in SNAr reactions, especially when substituted at the ortho or para positions, as the negative charge can be effectively delocalized onto the heteroatom. wikipedia.org In the context of this compound, the iodine atom at the 6-position is activated by the two nitrogen atoms in the pyrimidine ring.

| Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Substrate | Halogenated Pyrimidine |

| Key Intermediate | Meisenheimer Complex |

| Driving Force | Restoration of Aromaticity |

| Activating Groups | Electron-withdrawing groups, Heteroatoms (Nitrogen) |

Detailed Electrophilic Substitution Mechanisms on Phenolic Systems

The phenol (B47542) moiety of this compound is an electron-rich aromatic system, making it reactive towards electrophilic substitution. The hydroxyl group is a strong activating group and directs incoming electrophiles primarily to the ortho and para positions. Several classic named reactions illustrate these principles.

Reimer-Tiemann Reaction: This reaction achieves ortho-formylation of phenols. wikipedia.orgbyjus.comallen.in The reaction typically uses chloroform (B151607) in a basic solution. nrochemistry.com The key reactive species is dichlorocarbene (B158193) (:CCl2), which is generated in situ from chloroform by the action of a strong base. wikipedia.orgbyjus.com The phenoxide ion, formed by deprotonation of the phenol, acts as the nucleophile and attacks the electrophilic dichlorocarbene. wikipedia.org Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the ortho-hydroxybenzaldehyde. wikipedia.orgbyjus.com

Gattermann Reaction: The Gattermann reaction and its variant, the Gattermann-Koch reaction, are used to introduce a formyl group onto an aromatic ring. The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). collegedunia.comslideshare.net The reactive electrophile is believed to be the formimidoyl chloride cation. collegedunia.com The Gattermann-Koch reaction, on the other hand, employs carbon monoxide (CO) and HCl with a catalyst system, but it is generally not applicable to phenols and phenolic ethers. byjus.comtestbook.com The Gattermann reaction itself, however, can be applied to phenolic compounds. collegedunia.commlsu.ac.in

Houben-Hoesch Acylation: This reaction is a method for the synthesis of aryl ketones from phenols and nitriles. wikipedia.org It is particularly effective for polyhydroxyphenols. bncollegebgp.ac.inthermofisher.com The reaction is typically carried out with a nitrile and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. bncollegebgp.ac.inaskfilo.com The attacking electrophile is thought to be an N-protonated nitrilium ion. wikipedia.org The initial product is a ketimine, which is then hydrolyzed to the corresponding aryl ketone. bncollegebgp.ac.in

| Reaction | Reagents | Product | Key Electrophile |

| Reimer-Tiemann | Chloroform, Base | ortho-Hydroxybenzaldehyde | Dichlorocarbene |

| Gattermann | HCN, HCl, Lewis Acid | Benzaldehyde derivative | Formimidoyl cation |

| Houben-Hoesch | Nitrile, HCl, Lewis Acid | Aryl Ketone | Nitrilium ion |

Mechanistic Insights into Catalytic Cycles of Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and could be employed to synthesize the this compound scaffold or to further modify it. These reactions are typically catalyzed by palladium complexes. nih.gov

The generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involves three main steps: nih.govacs.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 6-iodopyrimidine derivative) to form a Pd(II) intermediate. This step involves the insertion of the palladium into the carbon-halogen bond. nih.govacs.org

Transmetalation: The organoboron compound (e.g., a boronic acid derivative of phenol) transfers its organic group to the Pd(II) complex. This step typically requires a base to activate the organoboron reagent. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govacs.org

The efficiency of the catalytic cycle is highly dependent on the nature of the ligands coordinated to the palladium center. Bulky and electron-rich phosphine (B1218219) ligands are often used to promote the formation of coordinatively unsaturated and highly reactive monoligated palladium(0) species, which are believed to be the active catalysts. acs.org For the cross-coupling of phenols, in-situ activation of the phenol to a more reactive species can be achieved using reagents like PyBroP, followed by a nickel-catalyzed Suzuki-Miyaura coupling. researchgate.net

Investigation of Reaction Intermediates and Transition State Structures

The understanding of reaction mechanisms is deepened by the study of reaction intermediates and transition states. For SNAr reactions, the Meisenheimer complex is a key intermediate whose stability directly influences the reaction rate. masterorganicchemistry.com Computational studies, such as those using density functional theory (DFT), can provide valuable insights into the energies of these intermediates and the transition states that connect them. nih.gov

In the context of pyrimidine synthesis, theoretical studies have been used to elucidate the multi-step reaction mechanisms, identifying intermediates and transition states for each step. acs.org For instance, in the synthesis of pyrimidine nucleosides, computational analysis has helped to distinguish between different possible reaction pathways, such as a [4+2] cycloaddition versus a transacylation mechanism, by comparing the energy barriers of the respective transition states. nih.gov

Similarly, for enzymatic reactions involving pyrimidines, such as those catalyzed by orotate (B1227488) phosphoribosyltransferase, mechanistic studies have pointed towards a two-step, SN1-type mechanism involving an oxocarbenium-like transition state. ebi.ac.ukumich.edu Ab initio computer simulations have also been employed to study the formation of nucleotides, providing details on the transition state geometries and free energy profiles of the reactions. researchgate.net These computational approaches are invaluable for understanding the intricate details of reaction pathways at a molecular level.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to determine the number of different types of protons, their electronic environments, and their proximity to other protons in the 4-(6-Iodopyrimidin-4-yl)phenol molecule. A hypothetical spectrum would show distinct signals for the protons on the pyrimidine (B1678525) and phenol (B47542) rings. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide critical information for assigning each proton to its specific position. However, no experimental ¹H NMR data for this compound has been reported in the searched sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, indicating the total number of non-equivalent carbons. The chemical shifts would reveal the nature of each carbon atom (e.g., aromatic, bonded to iodine, bonded to oxygen). No published ¹³C NMR data for this specific compound is available.

X-ray Single-Crystal Diffraction for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. A successful crystallographic analysis would yield detailed data such as the crystal system, space group, and unit cell dimensions. A search for a crystal structure of this compound in crystallographic databases yielded no results.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol group, C-H stretches of the aromatic rings, C=C and C=N stretching vibrations within the rings, and the C-I stretch. Without experimental data, a specific analysis of the vibrational modes is not possible.

Raman Spectroscopy

Raman spectroscopy provides insight into the vibrational modes of a molecule, offering a detailed fingerprint based on its structural components. While a specific Raman spectrum for this compound is not available in the reviewed literature, analysis can be inferred from studies on its constituent parts: the pyrimidine ring and substituted phenols.

The Raman spectrum would be expected to show characteristic peaks for both the iodopyrimidine and the phenol moieties. Key vibrational modes would include:

Pyrimidine Ring Vibrations: Ring breathing modes, C-H stretching, and in-plane and out-of-plane bending vibrations are characteristic of the pyrimidine core.

Phenolic Group Vibrations: O-H stretching and bending, as well as C-O stretching modes, are indicative of the phenol group.

C-I Bond Vibration: A distinct, lower frequency signal corresponding to the carbon-iodine bond stretch is anticipated.

Aromatic C-C Stretching: Vibrations within the phenyl ring will also contribute to the spectrum.

The substitution pattern on both rings will influence the exact position and intensity of these peaks. For example, the position of the phenol group and the iodine atom on the pyrimidine ring will affect the symmetry of the molecule and, consequently, its Raman active modes.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Functional Group/Bond | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Phenol) | 3200-3600 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=C / C=N (Ring) | 1400-1650 | Stretching |

| C-O (Phenol) | 1200-1300 | Stretching |

| C-I | 500-600 | Stretching |

Note: This table is predictive and based on characteristic vibrational frequencies of similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS and LC-MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular weight is 314.12 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at or near m/z 314.

Liquid chromatography-mass spectrometry (LC-MS) would be the preferred method for analysis, allowing for separation from any impurities before introduction into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such molecules.

The fragmentation pattern in MS/MS analysis would provide structural confirmation. Key fragmentation pathways would likely involve:

Loss of Iodine: Cleavage of the C-I bond is a probable fragmentation pathway, resulting in a significant fragment ion.

Cleavage of the C-C bond: The bond connecting the phenol and pyrimidine rings could break, leading to ions corresponding to each ring structure.

Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of HCN.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 314 | [M]⁺ or [M+H]⁺ | - |

| 187 | [M-I]⁺ | I (127) |

| 94 | [C₆H₅OH]⁺ | C₄H₂IN₂ |

Note: This table presents hypothetical fragmentation based on the compound's structure. The relative abundance of these fragments would depend on the ionization energy and technique used.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The spectrum of this compound is expected to be a composite of the chromophores present: the iodopyrimidine ring and the phenol ring.

Phenol Moiety: Phenol typically exhibits absorption maxima around 270 nm.

Pyrimidine Moiety: Pyrimidine and its derivatives show complex absorption bands in the UV region, often below 300 nm, corresponding to n→π* and π→π* transitions.

Iodo- Substitution: The presence of iodine, a heavy halogen, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to its electronic effects.

Table 3: Predicted UV-Visible Absorption Data for this compound

| Predicted λmax (nm) | Associated Electronic Transition | Chromophore |

|---|---|---|

| ~220-240 | π→π* | Phenyl Ring |

| ~260-280 | π→π* | Pyrimidine Ring |

Note: These are estimated values based on the constituent parts of the molecule. Experimental data is required for confirmation.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comijcce.ac.irnih.govresearchgate.net For a molecule like 4-(6-Iodopyrimidin-4-yl)phenol, DFT calculations would provide significant insights into its molecular geometry, stability, and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT, likely with a functional such as B3LYP and a basis set like 6-311++G(d,p), would determine the most stable three-dimensional conformation of the molecule. ijcce.ac.ir This process minimizes the energy of the structure to predict bond lengths, bond angles, and dihedral angles. For this compound, the calculation would likely show a non-planar structure due to the rotation around the C-C bond connecting the phenol (B47542) and pyrimidine (B1678525) rings.

Analysis of the electronic structure would involve mapping the electron density to understand charge distribution. A Molecular Electrostatic Potential (MEP) map would be generated, highlighting regions of positive and negative electrostatic potential. mdpi.comijcce.ac.ir The iodine atom, due to the "sigma-hole" phenomenon, is expected to have a region of positive electrostatic potential along the C-I bond axis, which is crucial for halogen bonding. mdpi.com The nitrogen atoms in the pyrimidine ring and the oxygen of the hydroxyl group would be regions of negative potential, capable of acting as hydrogen or halogen bond acceptors.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Outcome for this compound |

|---|---|

| Optimized Geometry | Non-planar, with a specific dihedral angle between the pyrimidine and phenol rings. |

| Key Bond Lengths | C-I, C-N, C-O, O-H bond lengths consistent with similar aromatic systems. |

| Electron Density | High electron density around the nitrogen and oxygen atoms. |

| MEP Surface | Negative potential (red/yellow) near N and O atoms; Positive potential (blue) on the hydroxyl hydrogen and the sigma-hole of the iodine atom. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, which acts as the principal electron donor. Conversely, the LUMO would likely be centered on the electron-deficient pyrimidine ring, the electron-accepting portion of the molecule. The analysis of these orbitals helps in understanding charge transfer interactions within the molecule and its reactivity towards other species.

Table 2: Expected Frontier Molecular Orbital Characteristics

| Orbital | Expected Location of Electron Density | Role in Reactivity |

|---|---|---|

| HOMO | Phenol ring and oxygen atom | Electron-donating region |

| LUMO | Pyrimidine ring and iodine atom | Electron-accepting region |

| HOMO-LUMO Gap (ΔE) | Moderate; indicative of a stable but reactive molecule. | Determines chemical reactivity and electronic transitions. |

Analysis of Noncovalent Interactions

Noncovalent interactions are dominant forces in supramolecular chemistry and crystal engineering, dictating how molecules recognize and bind to each other. nih.govmdpi.comrsc.org For this compound, several key noncovalent interactions would be anticipated.

Halogen Bonding Interactions

Halogen bonding is a highly directional, noncovalent interaction where a halogen atom with a region of positive electrostatic potential (the σ-hole) interacts with a Lewis base (an electron donor). mdpi.comacs.orgresearchgate.netacs.org The iodine atom in this compound makes it a potent halogen bond donor. In a condensed phase or co-crystal, this iodine would be expected to form strong halogen bonds with acceptors such as the nitrogen atoms of an adjacent pyrimidine ring or other Lewis bases present in the system. The strength and directionality of these bonds are key factors in controlling the assembly of molecules in the solid state. nih.gov

Hydrogen Bonding Networks

The phenol group in the molecule is a classic hydrogen bond donor (via the -OH group) and a potential acceptor (via the oxygen atom). This allows for the formation of extensive hydrogen bonding networks. The most probable hydrogen bond would be an O-H···N interaction, where the hydroxyl proton interacts with one of the nitrogen atoms of the pyrimidine ring of a neighboring molecule. These interactions are fundamental to the structure of many biological and chemical systems. mdpi.com

Pi-Stacking and Aromatic Interactions

Table 3: Summary of Expected Noncovalent Interactions

| Interaction Type | Donor | Acceptor | Predicted Importance |

|---|---|---|---|

| Halogen Bonding | Iodine atom (C-I) | Pyrimidine Nitrogen, external Lewis bases | High; strong and directional |

| Hydrogen Bonding | Phenolic Hydroxyl (O-H) | Pyrimidine Nitrogen, Phenolic Oxygen | High; critical for network formation |

| Pi-Stacking | Phenol ring, Pyrimidine ring | Phenol ring, Pyrimidine ring | Moderate; contributes to crystal packing stability |

Conformational Analysis and Molecular Dynamics Simulations

Computational studies focusing on the conformational landscape of this compound are pivotal for understanding its three-dimensional structure and flexibility, which in turn dictate its interaction with biological targets. Conformational analysis typically involves the systematic exploration of the potential energy surface of the molecule by varying the torsion angle between the pyrimidine and phenol rings.

The key dihedral angle in this compound is the one defined by the atoms connecting the two aromatic rings (C-C-C-C). The rotation around this bond determines the relative orientation of the pyrimidine and phenol moieties. Due to steric hindrance between the ortho-hydrogens of the phenol ring and the hydrogens at positions 2 and 5 of the pyrimidine ring, a completely planar conformation is expected to be energetically unfavorable. Theoretical calculations would likely predict a twisted conformation as the global energy minimum, where the two rings are out of plane with respect to each other. For a structurally related compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, X-ray crystallography and DFT calculations have shown a dihedral angle of approximately 5.03° between the central pyridinyl and the phenolic ring, indicating a nearly planar arrangement is possible in some multi-ring systems. However, the steric environment in this compound is different, and a larger dihedral angle would be anticipated.

Table 1: Hypothetical Conformational Energy Profile of this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Planar (Eclipsed) |

| 30 | 1.5 | Twisted |

| 45 | 0.0 | Global Minimum (Twisted) |

| 90 | 3.8 | Perpendicular |

| 180 | 4.9 | Planar (Anti-eclipsed) |

Note: This table is a hypothetical representation based on the expected steric hindrance and is not derived from actual experimental or computational data for this compound.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of a molecule with its physicochemical properties. For this compound, a QSPR model could be developed to predict various properties such as solubility, lipophilicity (logP), or a specific biological activity, based on a set of calculated molecular descriptors.

The development of a QSPR model for a series of related pyrimidine-phenol derivatives would involve the following steps:

Data Set Compilation: A dataset of compounds with known experimental values for the property of interest would be gathered.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that links the descriptors to the property.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

For this compound, relevant descriptors in a QSPR model could include:

Topological descriptors: Molecular connectivity indices, Wiener index, which describe the branching and shape of the molecule.

Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment, and atomic charges, which relate to the electronic properties and reactivity of the molecule. nih.gov

Steric descriptors: Molar volume and surface area, which are related to the size and shape of the molecule.

Hydrophobic descriptors: Calculated logP, which is crucial for predicting membrane permeability and bioavailability.

QSPR studies on phenol derivatives have shown that properties like aqueous solubility can be accurately modeled using a combination of descriptors. researchgate.net Similarly, the antioxidant activity of phenolic compounds has been correlated with descriptors such as the number of hydroxyl groups and the heat of formation. nih.govfrontiersin.orgnih.gov For a molecule like this compound, the presence of the iodine atom would introduce additional important descriptors related to its size, polarizability, and potential for halogen bonding.

Table 2: Examples of Molecular Descriptors for a Hypothetical QSPR Study of this compound

| Descriptor Type | Example Descriptor | Property Influenced |

| Constitutional | Molecular Weight | General physical properties |

| Topological | Wiener Index | Molecular branching and shape |

| Geometrical | Molecular Surface Area | Solubility, steric interactions |

| Electrostatic | Dipole Moment | Polarity, intermolecular interactions |

| Quantum-Chemical | HOMO Energy | Electron-donating ability, reactivity |

| Hydrophobic | Calculated logP | Lipophilicity, membrane permeability |

Computational Simulation of Spectroscopic Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the spectroscopic properties of molecules like this compound. These simulations can provide valuable information for structural elucidation and interpretation of experimental spectra.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted with a high degree of accuracy using DFT calculations. nih.gov The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can help in assigning the peaks in an experimental spectrum and can also be used to study the effects of conformational changes on the chemical shifts. Recent advancements in machine learning have also enabled highly accurate predictions of ¹H NMR chemical shifts. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. The resulting simulated IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes. nih.gov For this molecule, key vibrational modes would include the O-H stretching of the phenol group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching, C-I stretching, and various aromatic C-H and C=C stretching and bending vibrations. docbrown.infoorgchemboulder.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. jchemrev.com These calculations can predict the electronic transitions of this compound, providing information about the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. The predicted spectrum can be used to understand the electronic structure of the molecule and to interpret experimental UV-Vis data. For pyrimidine derivatives, halogenation has been shown to cause a red-shift in some absorption bands. rsc.orgrsc.org

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical DFT Calculations)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Phenolic OH | 9.5 - 10.5 |

| ¹³C NMR | Chemical Shift (ppm) - C-I | 90 - 100 |

| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | 3450 |

| IR | Vibrational Frequency (cm⁻¹) - C-I stretch | 500 - 600 |

| UV-Vis | λ_max (nm) | ~260, ~280 |

Note: The values in this table are hypothetical and represent typical ranges for the respective functional groups and structural motifs. Actual values would require specific DFT calculations.

Advanced Chemical Applications and Materials Science Perspectives

Rational Design of Ligands for Coordination Chemistry

The presence of both a phenolic oxygen and pyrimidine (B1678525) nitrogens in 4-(6-Iodopyrimidin-4-yl)phenol makes it a promising candidate for the design of versatile ligands for a wide array of metal ions. The interplay between these donor atoms allows for multiple modes of coordination, leading to the formation of complexes with diverse structural and electronic properties.

Metal Complexation Studies and Ligand Binding Modes

The coordination behavior of this compound is anticipated to be rich and varied, owing to the presence of multiple potential donor sites. The deprotonated phenolic oxygen can act as a potent coordinating agent, while the nitrogen atoms of the pyrimidine ring offer additional binding sites. The specific binding mode is expected to be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.

Analogous systems involving phenol-pyrimidine or phenol-pyridine ligands have demonstrated several common binding modes. For instance, ligands containing a phenolic group and a nearby nitrogen heterocycle can act as bidentate N,O-donors, forming stable chelate rings with metal centers. In the case of this compound, coordination could occur through the phenolic oxygen and one of the pyrimidine nitrogens, likely the one at the 1-position due to steric considerations.

Furthermore, the pyrimidine ring can also act as a bridging ligand, connecting two or more metal centers. This bridging can occur through its two nitrogen atoms, leading to the formation of polynuclear complexes or coordination polymers. The iodine substituent, while not a primary coordination site, can influence the electronic properties of the ligand and potentially engage in weaker secondary interactions.

| Ligand Type | Potential Binding Modes | Exemplary Metal Ions | Resulting Complex Structures |

|---|---|---|---|

| Phenol-Pyrimidine | Monodentate (N or O), Bidentate (N,O-chelation), Bridging (N,N) | Cu(II), Ni(II), Co(II), Zn(II) | Monomeric, Dimeric, Polymeric |

| Phenol-Pyridine | Bidentate (N,O-chelation) | Cu(II), Ni(II) | Dinuclear with phenolate (B1203915) bridges |

| Terpyridine-Phenol | Tridentate (N,N,N) with a pendant phenol (B47542) group | Ru(II), Fe(II) | Octahedral complexes |

Modulation of Coordination Properties through Structural Modifications

The coordination properties of this compound can be systematically tuned through targeted structural modifications. These modifications can influence the ligand's steric and electronic profile, thereby altering the stability, geometry, and reactivity of the resulting metal complexes.

Electronic Effects: The introduction of electron-donating or electron-withdrawing substituents on either the phenol or the pyrimidine ring can significantly impact the electron density at the coordinating atoms. For example, adding an electron-donating group to the phenol ring would increase the basicity of the phenolic oxygen, potentially leading to stronger metal-oxygen bonds. Conversely, an electron-withdrawing group on the pyrimidine ring would decrease the basicity of the nitrogen atoms, affecting their coordination strength. The Hammett parameters of substituents on analogous aryl-terpyridine ligands have been shown to correlate well with the redox potentials of their metal complexes.

Steric Effects: The introduction of bulky substituents near the coordination sites can impose steric hindrance, influencing the coordination geometry and the accessibility of the metal center. This can be strategically employed to control the number of ligands that can coordinate to a metal ion or to create specific coordination environments that favor certain catalytic reactions.

Functionalization of the Phenolic Group: The hydroxyl group can be further functionalized to introduce additional donor atoms, thereby increasing the denticity of the ligand. For instance, conversion to a Schiff base by condensation with an appropriate amine can introduce an imine nitrogen, creating a tridentate N,N,O-donor ligand.

Supramolecular Assemblies and Self-Organization Phenomena

The molecular structure of this compound is well-suited for directing the formation of ordered supramolecular assemblies through a combination of non-covalent interactions. These interactions, including hydrogen bonding and halogen bonding, can guide the self-organization of the molecules into well-defined one-, two-, or three-dimensional architectures.

The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, capable of forming robust intermolecular hydrogen bonds. These interactions can lead to the formation of various motifs, such as chains, tapes, or sheets, depending on the specific arrangement of the molecules.

The iodine atom on the pyrimidine ring introduces the possibility of halogen bonding. The electropositive region on the iodine atom (the σ-hole) can interact with electron-rich sites on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the oxygen atom of the phenol group. The directionality and strength of halogen bonds make them a powerful tool for crystal engineering and the construction of complex supramolecular architectures. The interplay between hydrogen bonding and halogen bonding can lead to the formation of intricate and robust supramolecular networks.

| Interaction Type | Donor/Acceptor Sites | Potential Supramolecular Motifs | Influence on Material Properties |

|---|---|---|---|

| Hydrogen Bonding | Phenolic -OH (donor and acceptor) | Chains, Dimers, Sheets | Thermal stability, solubility |

| Halogen Bonding | Iodine (donor), Pyrimidine N, Phenolic O (acceptors) | Linear arrays, 2D networks | Crystal packing, electronic properties |

| π-π Stacking | Pyrimidine and Phenol rings | Columnar stacks, Herringbone patterns | Charge transport, optical properties |

Catalytic Applications

Metal complexes derived from this compound hold promise as catalysts in a variety of organic transformations. The ability to fine-tune the steric and electronic properties of the ligand allows for the rational design of catalysts with high activity and selectivity.

Role as Ligands in Organometallic Catalysis

The N,O-bidentate coordination mode of this compound can be utilized to stabilize metal centers in various oxidation states, a key requirement for many catalytic cycles. The combination of a "hard" oxygen donor and a "softer" nitrogen donor provides a unique electronic environment at the metal center, which can be beneficial for promoting catalysis.

Complexes of this ligand could potentially be active in a range of catalytic reactions, including:

Cross-coupling reactions: Palladium or nickel complexes could be effective catalysts for Suzuki, Heck, or Sonogashira coupling reactions, where the ligand can stabilize the active metal species and facilitate the elementary steps of the catalytic cycle.

Oxidation reactions: Manganese, iron, or copper complexes could be explored as catalysts for the oxidation of alcohols, alkenes, or alkanes. The ligand can modulate the redox potential of the metal center and influence the selectivity of the oxidation process.

Reduction reactions: Ruthenium or iridium complexes could be investigated for the catalytic reduction of ketones, imines, or nitro compounds.

Investigation of Catalytic Activity and Selectivity

The catalytic performance of metal complexes of this compound would be highly dependent on the choice of the metal and the specific reaction conditions. The iodine substituent could also play a role, either through steric effects or by providing a site for further functionalization to immobilize the catalyst on a solid support.

Systematic studies involving the variation of the metal precursor, solvent, temperature, and substrate scope would be necessary to fully evaluate the catalytic potential of these complexes. The modular nature of the ligand, allowing for facile structural modifications, would be a significant advantage in optimizing the catalyst for a particular application. By correlating the structural features of the ligand with the observed catalytic activity and selectivity, it would be possible to develop a deeper understanding of the structure-property relationships and to design more efficient and selective catalysts.

Development of Functional Materials (e.g., Chemo-sensors, Optical Materials)

The unique electronic properties of the pyrimidine core, characterized by its π-deficient and electron-withdrawing nature, make it an attractive scaffold for the design of novel functional materials. While specific research on this compound in these applications is not extensively documented, the inherent characteristics of its pyrimidine and phenol moieties suggest significant potential in the development of chemo-sensors and optical materials.

Pyrimidine derivatives are increasingly being investigated for their utility in optical materials , particularly in the realm of nonlinear optics (NLO). The aromatic and coplanar structure of the pyrimidine ring is ideal for constructing "push-pull" molecules, which are fundamental to achieving NLO properties. These molecules typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the pyrimidine ring acts as an electron-accepting unit. By functionalizing the phenol group or by substituting the iodine atom with a suitable electron-donating group, it is possible to create molecules with significant intramolecular charge transfer, a key requirement for NLO activity. Such materials have potential applications in advanced optical devices.

In the field of chemo-sensors , pyrimidine derivatives have demonstrated efficacy as fluorescent and colorimetric sensors for various analytes, particularly metal ions. The nitrogen atoms in the pyrimidine ring, with their lone pairs of electrons, can act as binding sites for metal cations. The phenol group in this compound can also participate in metal ion coordination. Upon binding of a target analyte, changes in the electronic structure of the molecule can lead to a detectable optical response, such as quenching or enhancement of fluorescence, or a change in color. For instance, pyrimidine-based sensors have been developed for the selective detection of Fe³⁺. The this compound scaffold could be further modified with other chelating groups to enhance its selectivity and sensitivity for specific ions.

The following table summarizes the potential applications of this compound in the development of functional materials, based on the known properties of the pyrimidine core.

| Functional Material Type | Potential Application of this compound | Rationale |

| Optical Materials | Development of new nonlinear optical (NLO) materials. | The π-deficient pyrimidine ring can act as an electron acceptor in "push-pull" molecular designs, which are crucial for NLO properties. |

| Chemo-sensors | Design of fluorescent or colorimetric sensors for metal ions. | The nitrogen atoms of the pyrimidine ring and the oxygen of the phenol group can serve as coordination sites for metal ions, leading to a detectable optical signal upon binding. |

Precursors and Building Blocks in Advanced Organic Synthesis

The bifunctional nature of this compound, possessing both a reactive iodopyrimidine core and a versatile phenol group, establishes it as a valuable precursor and building block in advanced organic synthesis. These two functional groups offer orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecular structure to generate complex organic molecules.

The carbon-iodine bond at the 6-position of the pyrimidine ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity is crucial for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis. The following table outlines some of the key cross-coupling reactions that can be employed with this compound.

| Reaction Name | Coupling Partner | Resulting Bond | Significance and Application |

| Suzuki-Miyaura Coupling | Organoboron reagents (e.g., arylboronic acids) | C-C | A highly versatile method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and materials science. |

| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | Provides access to aryl-alkynes, which are important intermediates for the synthesis of complex natural products, polymers, and conjugated materials. |

| Buchwald-Hartwig Amination | Amines | C-N | A powerful tool for the synthesis of arylamines, a prevalent structural unit in many biologically active compounds, including kinase inhibitors. |

The presence of the phenol group provides another avenue for synthetic diversification. The hydroxyl group can readily undergo O-alkylation or O-arylation reactions, such as the Williamson ether synthesis, to introduce a wide range of substituents. This allows for the modification of the molecule's steric and electronic properties, which can be critical for tuning its biological activity or material properties.

The utility of this compound as a building block is particularly evident in the synthesis of complex heterocyclic compounds with potential pharmaceutical applications. For instance, the pyrimidine core is a key feature in many kinase inhibitors. By leveraging the reactivity of the iodo and phenol groups, medicinal chemists can systematically build out the structure of this compound to target the ATP-binding sites of various kinases. The general synthetic strategy would involve an initial cross-coupling reaction at the iodo-position to install a key pharmacophore, followed by modification of the phenol group to optimize properties such as solubility and cell permeability. This stepwise approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. A number of kinase inhibitors are based on the pyrimidine scaffold.

Q & A

Basic: What are the optimal synthetic routes for 4-(6-Iodopyrimidin-4-yl)phenol?

Answer:

The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between iodopyrimidine derivatives and phenolic precursors. Key steps include:

- Halogen Exchange : Substitution of chlorine with iodine on the pyrimidine ring using NaI/CuI under reflux conditions .

- Coupling Reaction : A palladium-catalyzed Suzuki coupling between 6-iodopyrimidin-4-amine and a boronic ester-functionalized phenol. Solvents like dimethylformamide (DMF) or acetonitrile are used at 80–100°C .

- Purification : Column chromatography or recrystallization to isolate the product with >95% purity. Monitor reaction progress via TLC and confirm structures using H/C NMR .

Basic: How is this compound characterized structurally?

Answer:

Structural characterization employs:

- X-ray Crystallography : Resolve crystal packing and iodine positioning using SHELXL for refinement. The iodine atom’s heavy atom effect aids phasing .

- Spectroscopy :

- H NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons) and δ 6.8–7.2 ppm (phenolic aromatic protons).

- IR : O-H stretch (~3200 cm) and C-I vibration (~500 cm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 329) .

Advanced: How can researchers resolve contradictions in crystallographic data for iodine-containing derivatives?

Answer:

Contradictions often arise from disorder in iodine positions or twinning. Mitigation strategies include:

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution.

- Refinement Tools : Use SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms .

- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions .

Advanced: What methodological challenges arise in studying the reactivity of this compound?

Answer:

Challenges include:

- Iodine Substitution : Competing pathways (e.g., Ullmann vs. radical reactions). Use DFT calculations to predict regioselectivity and optimize conditions (e.g., CuI/ligand systems for Ullmann coupling) .

- Oxidative Stability : The phenol group may oxidize under basic conditions. Stabilize via inert atmospheres (N) and antioxidants like BHT .

- Data Reproducibility : Variability in coupling yields due to trace moisture. Standardize anhydrous solvent systems (e.g., DMF with molecular sieves) .

Advanced: How can researchers assess the biological activity of this compound in kinase inhibition studies?

Answer:

Methodological approaches include:

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure IC values against kinases like PKD1. Include staurosporine as a positive control .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., chloro or methyl derivatives) to evaluate iodine’s role in binding affinity .

- Molecular Docking : Simulate interactions using AutoDock Vina with PDB structures (e.g., 3NUB). Focus on halogen bonding between iodine and kinase hinge regions .

Advanced: How should researchers address discrepancies in biological activity data across different studies?

Answer:

Discrepancies may stem from assay conditions or impurity profiles. Solutions include:

- Standardized Protocols : Adopt uniform assay parameters (e.g., 10% FBS in cell culture, 24-h incubation) .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity and rule out byproducts .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, adjusting for variables like cell line heterogeneity .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of iodine vapors during synthesis .

- Waste Disposal : Neutralize phenolic waste with 10% NaOH before disposal in halogenated waste containers .

Advanced: What computational methods predict the photophysical properties of this compound?

Answer:

- TD-DFT : Calculate UV-Vis spectra (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to predict λ near 280 nm due to π→π* transitions .

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. water) on fluorescence quantum yield using GROMACS .

Basic: What are the key applications of this compound in materials science?

Answer:

- Coordination Polymers : Act as a ligand for Cu(I) or Ag(I) to construct MOFs with luminescent properties. Characterize via PXRD and BET surface area analysis .

- Cross-Coupling Precursors : Serve as substrates in C–C bond-forming reactions for functionalized biaryls .

Advanced: How can isotopic labeling (e.g., 125^{125}125I) enhance studies on this compound?

Answer:

- Radiotracing : Use I-labeled analogs for pharmacokinetic studies (e.g., SPECT imaging in murine models) .

- Mechanistic Probes : Track iodine’s role in metabolic pathways via autoradiography or scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.